molecular formula C9H8F3N3 B1482791 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 2098018-13-2

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482791
CAS RN: 2098018-13-2
M. Wt: 215.17 g/mol
InChI Key: AIMHJZKZCOOALX-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” contains several functional groups including a cyclopropyl group, a trifluoromethyl group, a pyrazole ring, and a carbonitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the formation of the carbonitrile group . The cyclopropyl group could be introduced through a variety of methods, including cyclopropanation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The trifluoromethyl group would add significant electronegativity to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to undergo various types of reactions, including radical reactions . The carbonitrile group could also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group is known to increase the polarity and boiling point of compounds .

Scientific Research Applications

Heterocyclic Compound Synthesis

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile serves as a significant building block in the synthesis of various heterocyclic compounds. Studies have shown that derivatives of similar pyrazole compounds are valuable in generating a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds allows for mild reaction conditions, facilitating the generation of diverse cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, phenols, and more, suggesting a broad application in dye synthesis and heterocyclic compound development (Gomaa & Ali, 2020).

Antibacterial and Anti-inflammatory Agents

The trifluoromethylpyrazole class, to which 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile belongs, has been extensively studied for its potential as anti-inflammatory and antibacterial agents. The placement of the trifluoromethyl group, especially at the 3- or 5-positions on the pyrazole nucleus, is crucial for the activity profile of these compounds. This highlights the importance of structural variations within the pyrazole class for developing novel agents with enhanced efficacy and minimized side effects (Kaur, Kumar, & Gupta, 2015).

Anticancer Applications

Research into pyrazoline derivatives, closely related to pyrazole compounds, has unveiled significant anticancer activities. These studies underscore the role of pyrazoline and its derivatives in pharmaceutical chemistry, demonstrating their efficacy as multifunctional agents. The exploration of pyrazoline derivatives in anticancer activity research offers a promising avenue for the development of new therapeutic agents, indicating a potential research direction for derivatives of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (Ray et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and potential applications in various fields such as pharmaceuticals or materials science .

properties

IUPAC Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-7(3-13)5-15(14-8)4-6-1-2-6/h5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMHJZKZCOOALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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